molecular formula C16H18N4O2 B2822592 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide CAS No. 1908171-34-5

6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide

Cat. No. B2822592
CAS RN: 1908171-34-5
M. Wt: 298.346
InChI Key: JVARPZYJLBNYMW-UHFFFAOYSA-N
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Description

“6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide” were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide” were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Antimicrobial Activity

A series of novel derivatives, including those related to 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide, have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain derivatives exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, demonstrating the potential of these compounds in developing new antimicrobial agents (Devarasetty et al., 2019).

Antitumor Activity

Research into the antitumor properties of related compounds has shown promising results. Specifically, derivatives of 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide have been investigated for their ability to inhibit tumor growth and proliferation. The design and synthesis of these compounds, focusing on their interaction with cancer cell lines, highlight their potential in cancer therapy, especially in targeting specific pathways involved in tumor growth (Smaill et al., 2000).

Enzyme Inhibition

Several studies have also explored the role of 6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide derivatives as enzyme inhibitors, particularly targeting enzymes like phosphoinositide-3-kinases (PI3Ks), which play a crucial role in various cellular processes including cancer progression. These compounds have demonstrated efficacy in inhibiting the activity of PI3K, suggesting their utility in designing drugs aimed at cancer treatment and other diseases involving PI3K signaling (Burger et al., 2011).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “6-morpholino-N-(m-tolyl)pyrimidine-4-carboxamide” and similar compounds could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

N-(3-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-3-2-4-13(9-12)19-16(21)14-10-15(18-11-17-14)20-5-7-22-8-6-20/h2-4,9-11H,5-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVARPZYJLBNYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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